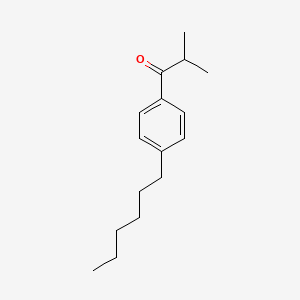![molecular formula C13H21NO2Si B6323975 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde CAS No. 162084-83-5](/img/structure/B6323975.png)
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde is a chemical compound with the molecular formula C13H21NO2Si and a molecular weight of 251.4 g/mol . It is a yellow solid that is typically stored at temperatures between 0-8°C . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde typically involves the reaction of 2-pyridinemethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyloxy group.
Major Products Formed
Oxidation: 6-[(tert-Butyldimethylsilyloxy)methyl]picolinic acid.
Reduction: 6-[(tert-Butyldimethylsilyloxy)methyl]picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, allowing it to participate in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection, making the compound more stable and selective in its reactions .
Comparación Con Compuestos Similares
Similar Compounds
6-[(tert-Butyldimethylsilyloxy)methyl]picolinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-[(tert-Butyldimethylsilyloxy)methyl]picolinalcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde is unique due to its combination of an aldehyde group and a tert-butyldimethylsilyloxy group. This combination provides both reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWHDGRKSMZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide](/img/structure/B6323906.png)







![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)



![6-Methyl-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B6324004.png)
